2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Description
2,4-Dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS: 63333-32-4) is a halogenated aromatic amine with the molecular formula C₁₄H₁₀F₃N₃O₄ and a molecular weight of 341.24 g/mol. Its structure features a trifluoromethyl group at the 6-position, nitro groups at the 2- and 4-positions, and an N-phenyl substitution (). Key physicochemical properties include:
- Boiling point: 417°C
- Density: 1.475 g/cm³
- LogP (XLogP3): 5.336 (high hydrophobicity)
- Refractive index: 1.593 ().
This compound is a critical intermediate in synthesizing bromethalin, a rodenticide, via sequential methylation and bromination reactions (). Its electron-withdrawing substituents (nitro and trifluoromethyl) enhance stability and reactivity, making it suitable for pesticidal applications.
Properties
IUPAC Name |
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)10-6-9(18(20)21)7-11(19(22)23)12(10)17-8-4-2-1-3-5-8/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXEPDACBYGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391900 | |
| Record name | 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-31-3 | |
| Record name | 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds in ethanol at room temperature, where aniline acts as the nucleophile, attacking the electron-deficient carbon adjacent to the chlorine atom on 2-chloro-3,5-dinitro-p-trifluorotoluene. The nitro groups at the 3- and 5-positions, along with the -CF₃ group at the 4-position, create a highly activated system, facilitating the substitution even under mild conditions.
Key Parameters:
Workup and Isolation
Following the reaction, the product precipitates as a crystalline solid. Suction filtration is employed to isolate this compound, yielding a high-purity intermediate. The patent reports no explicit yield for this step, but subsequent methylation and bromination stages achieve overall yields exceeding 90% for downstream products.
While the coupling method dominates recent literature, earlier approaches to related compounds highlight alternative pathways. For instance, a patent describing the synthesis of 2-nitro-4-trifluoromethylaniline (CA2008557A1) employs amination of 4-chloro-3-nitrobenzotrifluoride with aqueous ammonia under high-pressure conditions (11 bar) and elevated temperatures (115°C). Although this method targets a mono-nitro derivative, it underscores the industrial preference for ammonia-based amination in halogenated nitroarene systems.
Challenges in Alternative Methods
-
Phosgene Dependency: Early routes to nitro-trifluoromethylanilines required phosgene for isocyanate formation, posing safety and handling risks.
-
Multi-Step Processes: Methods involving nitration of pre-acylated anilines (e.g., acetylated derivatives) necessitate additional deprotection steps, increasing complexity and cost.
Industrial-Scale Optimization
The coupling reaction’s simplicity and scalability make it advantageous for large-scale production. Key optimizations include:
Solvent Selection
Ethanol balances solubility and environmental considerations, enabling efficient mixing without requiring specialized equipment.
Catalyst-Free Conditions
Unlike traditional SNAr reactions that often require metal catalysts, this method proceeds without additives, reducing purification demands.
Data Summary: Reaction Parameters
The table below synthesizes critical data from the CN104086446A patent:
| Parameter | Value/Range |
|---|---|
| Aniline | 35–45 g |
| 2-Chloro-3,5-dinitro-p-trifluorotoluene | 50–55 g |
| Ethanol Volume | 100–200 mL |
| Reaction Temperature | 20–25°C |
| Stirring Time Post-Precipitation | 25–35 min |
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline.
Substitution: Formation of substituted derivatives with various functional groups on the aromatic ring.
Scientific Research Applications
2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, electron transfer, and hydrophobic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Trifluoromethylanilines
(a) 4-(Trifluoromethyl)aniline (C₇H₆F₃N)
- Structure : A single trifluoromethyl group at the para position.
- Applications : Serves as a precursor for cholinesterase inhibitors. Derivatives like methyl(phenyl)carbamate 4c exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM) ().
- Activity Trends: Halogenation (Cl, Br) at the 4-position enhances activity compared to non-halogenated analogs. Fluorine substitution shows weaker inhibition ().
(b) 2-(Trifluoromethyl)aniline Derivatives
- Examples : Diamide derivatives 30a and 31a ().
- Activity : High biological activity (e.g., anticancer) with low cytotoxicity due to the ortho-substitution effect, which reduces basicity and improves target interaction ().
- Contrast : The 3-(trifluoromethyl)aniline isomer shows negligible activity, highlighting the importance of substituent position ().
(c) 4-Nitro-3-(trifluoromethyl)aniline
Halogenated and Nitro-Substituted Analogs
(a) 2-Chloro-6-nitro-4-(trifluoromethyl)aniline
- Structure : Chloro (2-position), nitro (6-position), trifluoromethyl (4-position).
- Applications : Intermediate in agrochemicals; higher reactivity due to chloro substitution ().
- Contrast : The absence of N-phenyl substitution reduces steric hindrance compared to the target compound.
(b) 4-Fluoro-2-methyl-6-(trifluoromethyl)aniline (CAS: 1803873-83-7)
Functional Group Impact on Bioactivity
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound enhance electrophilicity, favoring nucleophilic substitution reactions (e.g., bromination in bromethalin synthesis) ().
- Ortho Effect : 2-Substituted analogs (e.g., 2-CF₃) exhibit reduced basicity, improving membrane permeability and target binding ().
Biological Activity
2,4-Dinitro-N-phenyl-6-(trifluoromethyl)aniline is a substituted aniline compound with notable biological activities. This compound has been studied for various applications, particularly in herbicidal and potential therapeutic contexts. Its unique chemical structure contributes to its diverse biological effects.
- IUPAC Name : this compound
- CAS Number : 63333-31-3
- Molecular Formula : C13H8F3N3O4
- Molecular Weight : 329.22 g/mol
Herbicidal Activity
This compound has been primarily recognized for its herbicidal properties. Research indicates that it effectively controls the growth of various unwanted plants while maintaining crop compatibility. For instance, studies have shown that this compound can be applied in agricultural settings to manage weeds without adversely affecting crops like cotton and corn .
Antimicrobial and Anticancer Potential
The compound has also demonstrated antimicrobial and anticancer activities. In vitro studies have indicated that derivatives of dinitroanilines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating effective inhibition of cell proliferation in cancer models .
Study 1: Herbicidal Efficacy
In a greenhouse setting, the application of this compound at a rate of 3 kg per hectare was tested on several plant species including Gossypium sp. (cotton) and Zea mays (corn). The results indicated effective weed control with minimal impact on crop yield, showcasing its potential as a selective herbicide .
Study 2: Anticancer Activity
A study evaluated the anticancer properties of various dinitroaniline derivatives, including this compound. The compound was tested against several cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings revealed promising cytotoxicity with IC50 values comparable to established chemotherapeutics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Herbicidal Mechanism : The compound likely disrupts metabolic pathways essential for weed growth, possibly through inhibition of key enzymes involved in amino acid synthesis or photosynthesis.
- Anticancer Mechanism : Its cytotoxic effects may arise from inducing apoptosis in cancer cells, potentially by disrupting cellular signaling pathways or interfering with DNA replication processes.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline, and how can purity be optimized?
- Methodology : A common approach involves sequential nitration and trifluoromethylation of the aniline backbone. For example, and describe chlorination of precursor anilines using N-chlorosuccinimide (NCS), which can be adapted for nitro group introduction. Purification via reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective, as demonstrated in . Purity optimization requires careful control of reaction stoichiometry, temperature (e.g., 80°C in DMF for cross-coupling reactions ), and post-synthesis HPLC analysis .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- NMR : Analyze the aromatic proton splitting patterns to confirm substituent positions (e.g., para-nitro groups cause distinct deshielding). highlights similar analyses for nitro-trifluoromethyl anilines.
- IR : Look for symmetric/asymmetric NO₂ stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺) and fragmentation patterns. reports LCMS data (e.g., m/z 265 [M+H]⁺ for related compounds).
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and nitro groups influence the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Computational studies (e.g., density functional theory, DFT) can map electron density distributions. ’s correlation-energy models (using electron density and kinetic-energy density) are applicable. The nitro group’s strong electron-withdrawing nature deactivates the ring, directing further substitutions to meta/para positions relative to existing groups. Compare with , where trifluoromethyl groups at 3,5-positions alter steric and electronic profiles. Experimental validation via kinetic studies (monitoring reaction rates under varying conditions) is recommended.
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodology :
- Reproducibility Checks : Ensure consistency in catalysts (e.g., tetrakis(triphenylphosphine)palladium(0) in ) and solvent systems (DMF vs. DMSO).
- Byproduct Analysis : Use LCMS or GC-MS to identify side products (e.g., incomplete nitration or trifluoromethylation).
- Data Harmonization : Cross-reference protocols from (chlorination) and (Flumetralin synthesis) to isolate critical variables (e.g., reaction time, temperature gradients).
Q. What computational tools are suitable for predicting the biological activity or material properties of this compound?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in ’s purine derivatives).
- QSAR Models : Use substituent parameters (Hammett σ values) to correlate trifluoromethyl/nitro groups with bioactivity.
- DFT Calculations : Study frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior, as in ’s electron-density functionals.
Methodological Considerations
Q. What strategies mitigate stability issues during storage of this compound?
- Methodology :
- Storage Conditions : Store as a lyophilized powder at -20°C (short-term) or -80°C (long-term) in airtight, light-protected vials .
- Solvent Compatibility : Avoid protic solvents (e.g., water) to prevent hydrolysis; use anhydrous acetonitrile or DMF for stock solutions.
- Stability Monitoring : Regular HPLC checks (as in ) to detect degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
